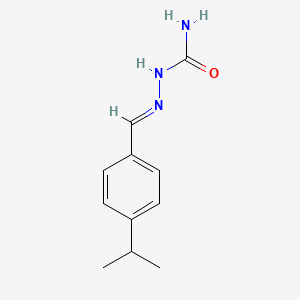

p-Isopropylbenzaldehyde semicarbazone

CAS No.: 950-07-2

Cat. No.: VC13282514

Molecular Formula: C11H15N3O

Molecular Weight: 205.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 950-07-2 |

|---|---|

| Molecular Formula | C11H15N3O |

| Molecular Weight | 205.26 g/mol |

| IUPAC Name | [(E)-(4-propan-2-ylphenyl)methylideneamino]urea |

| Standard InChI | InChI=1S/C11H15N3O/c1-8(2)10-5-3-9(4-6-10)7-13-14-11(12)15/h3-8H,1-2H3,(H3,12,14,15)/b13-7+ |

| Standard InChI Key | GUYURJHCOAZNNL-NTUHNPAUSA-N |

| Isomeric SMILES | CC(C)C1=CC=C(C=C1)/C=N/NC(=O)N |

| SMILES | CC(C)C1=CC=C(C=C1)C=NNC(=O)N |

| Canonical SMILES | CC(C)C1=CC=C(C=C1)C=NNC(=O)N |

Introduction

Chemical Identity and Structural Properties

p-Isopropylbenzaldehyde semicarbazone belongs to the class of Schiff bases, characterized by the presence of a hydrazinecarboxamide group (-NH-C(=O)-NH₂) linked to an aromatic aldehyde. Its molecular formula is C₁₁H₁₅N₃O, with a molecular weight of 205.26 g/mol . The IUPAC name, [(E)-(4-propan-2-ylphenyl)methylideneamino]urea, reflects its stereochemical configuration, where the isopropyl group occupies the para position on the benzaldehyde ring .

Spectroscopic and Crystallographic Data

The compound’s structure has been confirmed through multiple analytical techniques:

-

Infrared (IR) Spectroscopy: Strong absorption bands at 1582 cm⁻¹ (C=N stretch) and 805 cm⁻¹ (C=S stretch in thiosemicarbazone analogs) confirm imine bond formation .

-

Nuclear Magnetic Resonance (NMR): ¹H NMR signals at δ 7.39–7.49 ppm correspond to aromatic protons, while the imine proton (HC=N) resonates at δ 8.13 ppm .

-

Mass Spectrometry: A molecular ion peak at m/z 205.26 aligns with the theoretical molecular weight.

Table 1: Physicochemical Properties of p-Isopropylbenzaldehyde Semicarbazone

| Property | Value |

|---|---|

| CAS No. | 950-07-2 |

| Molecular Formula | C₁₁H₁₅N₃O |

| Molecular Weight | 205.26 g/mol |

| IUPAC Name | [(E)-(4-propan-2-ylphenyl)methylideneamino]urea |

| Melting Point | 204–205°C (decomposes) |

| Solubility | Ethanol, DMSO, Methanol |

Synthesis and Reaction Mechanisms

The synthesis involves a condensation reaction between p-isopropylbenzaldehyde and semicarbazide hydrochloride under acidic conditions. A typical protocol involves:

-

Dissolving p-isopropylbenzaldehyde (0.1 mol) in ethanol.

-

Adding semicarbazide hydrochloride (0.1 mol) and sodium acetate (0.2 mol) as a catalyst.

-

Refluxing the mixture at 80°C for 3–4 hours to form the semicarbazone derivative .

The reaction proceeds via nucleophilic attack of the semicarbazide’s amino group on the carbonyl carbon of the aldehyde, followed by dehydration to yield the imine (C=N) bond.

Metal Complexation and Coordination Chemistry

p-Isopropylbenzaldehyde semicarbazone acts as a bidentate ligand, coordinating through the imine nitrogen and carbonyl oxygen. Studies report complexes with Mn(II), Fe(III), and Pd(II) ions, which exhibit enhanced bioactivity compared to the free ligand .

Synthesis of Metal Complexes

Example: [Mn(L1)₂Cl₂] Synthesis :

-

MnCl₂·4H₂O (0.002 mol) is dissolved in methanol.

-

A methanolic solution of p-isopropylbenzaldehyde semicarbazone (0.004 mol) is added dropwise.

-

The mixture is refluxed for 3 hours, yielding a white precipitate.

-

The product is filtered, washed with methanol, and dried under vacuum.

Table 2: Selected Metal Complexes and Their Properties

| Complex | Metal Ion | Geometry | Biological Activity |

|---|---|---|---|

| [Mn(L1)₂Cl₂] | Mn(II) | Octahedral | Moderate antimicrobial |

| [Fe(L1)₂Cl₂] | Fe(III) | Octahedral | High antioxidant |

| [Pd(L3)₂] | Pd(II) | Square planar | Cytotoxic (IC₅₀ = 12 μM) |

Industrial and Research Applications

Beyond pharmacology, p-isopropylbenzaldehyde semicarbazone serves as:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume